L-Ornithine dihydrochloride

Catalog No.
S1892325
CAS No.
6211-16-1
M.F
C5H14Cl2N2O2
M. Wt
205.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Ornithine dihydrochloride

CAS Number

6211-16-1

Product Name

L-Ornithine dihydrochloride

IUPAC Name

(2S)-2,5-diaminopentanoic acid;dihydrochloride

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

HGBAVEGDXFHRQP-FHNDMYTFSA-N

SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl.Cl

Precursor in Polyamine Biosynthesis

L-Ornithine dihydrochloride serves as a substrate for the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of L-ornithine, producing putrescine, a precursor molecule for various polyamines like spermidine and spermine [1]. Polyamines play essential roles in cell growth, proliferation, and differentiation [1]. Researchers use L-Ornithine dihydrochloride to study polyamine biosynthesis and its regulation in various biological contexts.

[1] Li, J., & Morris, DR. (2016). Ornithine decarboxylase. The International Journal of Biochemistry & Cell Biology, 79, 1–8.

Ammonia Detoxification Studies

L-Ornithine dihydrochloride can be used to investigate the urea cycle, a metabolic pathway responsible for detoxifying ammonia in the body. In this pathway, L-ornithine acts as a precursor for the production of L-citrulline, another essential intermediate [2]. Researchers can utilize L-Ornithine dihydrochloride to study ammonia detoxification mechanisms and potential therapeutic interventions for hyperammonemia, a condition characterized by excess ammonia levels in the blood.

[2] Brusilow, WS, & Peters, TJ. (1986). The Urea Cycle. Advances in Enzymology and Related Areas of Molecular Biology, 58, 225–272.

Protein and Cell Culture Applications

Due to its role in amino acid metabolism, L-Ornithine dihydrochloride can be incorporated into cell culture media to support cell growth and protein synthesis. Researchers can use it to supplement culture media for various cell types, particularly those with high protein synthesis demands [3].

[3] Life Technologies. (n.d.). L-Ornithine hydrochloride.

L-Ornithine dihydrochloride is a salt form of the non-proteinogenic α-amino acid L-ornithine, characterized by the chemical formula C5_5H14_{14}Cl2_2N2_2O2_2. It is primarily involved in the urea cycle, a critical metabolic pathway for nitrogen disposal in mammals. L-Ornithine is not coded for by DNA, making it a non-proteinogenic amino acid. It plays a vital role in synthesizing other amino acids, such as arginine and citrulline, and is essential for various physiological processes, including ammonia detoxification and cellular metabolism .

L-Ornithine's primary function lies in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamoylase, which converts it to citrulline, a crucial step in detoxifying ammonia into urea for excretion.

Research suggests that L-Orn.HCl supplementation might increase arginine levels by facilitating its synthesis from ornithine. Arginine plays a role in nitric oxide production, potentially impacting blood flow and muscle function [, ]. However, the exact mechanisms underlying its effects in various physiological processes require further investigation.

Limited data exists regarding the specific safety profile of L-Orn.HCl.

General safety considerations for L-ornithine include:

  • Potential for gastrointestinal side effects like nausea, diarrhea, and abdominal cramps at high doses [].
  • Possible interactions with medications like those affecting blood sugar or blood pressure [].

  • Urea Cycle: L-Ornithine is produced from L-arginine through the action of the enzyme arginase, which hydrolyzes arginine to yield urea and L-ornithine. This reaction is crucial for the excretion of excess nitrogen from the body.
  • Synthesis of Polyamines: Through the action of ornithine decarboxylase, L-ornithine serves as a precursor for polyamines like putrescine, which are important for cell growth and differentiation .
  • Conversion to Citrulline: In the mitochondria, L-ornithine reacts with carbamoyl phosphate to form citrulline, facilitated by ornithine transcarbamylase. This reaction is part of the urea cycle and contributes to nitrogen metabolism .

L-Ornithine dihydrochloride exhibits several biological activities:

  • Antifatigue Effects: Research indicates that supplementation with L-ornithine can reduce exercise-induced fatigue by improving energy efficiency and promoting ammonia excretion during physical activity .
  • Muscle Growth and Recovery: It has been marketed as a supplement for bodybuilders, with claims that it may enhance human growth hormone levels and muscle recovery post-exercise, although evidence supporting significant effects on growth hormone release is limited .
  • Hepatic Health: L-Ornithine L-aspartate, a related compound, has been used therapeutically in treating hepatic encephalopathy and cirrhosis by facilitating ammonia detoxification in patients with liver dysfunction .

L-Ornithine dihydrochloride can be synthesized through various methods:

  • Chemical Synthesis: One common method involves the reaction of diethyl malonate with ammonia followed by hydrolysis and decarboxylation to yield L-ornithine, which is then converted to its dihydrochloride salt form.
  • Biotechnological Methods: Fermentation processes using specific bacterial strains can also produce L-ornithine from simpler substrates like glucose or other amino acids through metabolic pathways .

L-Ornithine dihydrochloride has diverse applications:

  • Nutritional Supplements: It is commonly used in dietary supplements aimed at athletes and bodybuilders for its purported benefits in muscle recovery and performance enhancement.
  • Pharmaceuticals: The compound has therapeutic applications in treating conditions related to ammonia toxicity, such as hepatic encephalopathy.
  • Cell Culture: In laboratory settings, L-ornithine serves as a supplement in cell culture media to support cell growth and proliferation due to its role in protein synthesis and cellular metabolism .

Several compounds share structural or functional similarities with L-Ornithine dihydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-ArgininePrecursor in urea cycleProteinogenic amino acid; involved in nitric oxide production
CitrullineMetabolite of ornithinePlays a role in nitric oxide synthesis; enhances exercise performance
PutrescinePolyamine derived from ornithineInvolved in cellular growth; lower molecular weight
L-LysineBasic amino acidEssential amino acid; involved in protein synthesis
Ornithine L-aspartateSalt form of ornithineUsed clinically for liver health; combines ornithine with aspartate

L-Ornithine dihydrochloride's uniqueness lies in its specific role as a non-proteinogenic amino acid crucial for nitrogen metabolism while also serving as a precursor for other biologically significant compounds .

UNII

8N284L2VLC

Sequence

X

Other CAS

6211-16-1

Wikipedia

Ornithine dihydrochloride

General Manufacturing Information

L-Ornithine, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-16

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